molecular formula C19H21N7 B10869578 3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B10869578
M. Wt: 347.4 g/mol
InChI Key: JOXNSAKSNCNVBV-UHFFFAOYSA-N
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Description

3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines imidazole, pyridine, and pyrrolopyrimidine moieties, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Moiety: Starting with the synthesis of 1H-imidazole, which can be achieved through the Debus-Radziszewski imidazole synthesis involving glyoxal, formaldehyde, and ammonia.

    Alkylation: The imidazole is then alkylated with 3-bromopropylamine to form 3-(1H-imidazol-1-yl)propylamine.

    Pyrrolopyrimidine Core Formation: The key intermediate, 5,6-dimethyl-7-(3-pyridyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, is synthesized through a condensation reaction involving 3-acetylpyridine and 2,4-pentanedione.

    Coupling Reaction: Finally, the 3-(1H-imidazol-1-yl)propylamine is coupled with the pyrrolopyrimidine core under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.

    Pharmacology: It is investigated for its pharmacokinetic properties and potential use in drug development.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole and pyridine moieties can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of biological pathways. The compound may also modulate signal transduction pathways by binding to receptors and altering their conformation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5,6-DIMETHYL-7-(2-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE
  • 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5,6-DIMETHYL-7-(4-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE

Uniqueness

The uniqueness of 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H21N7

Molecular Weight

347.4 g/mol

IUPAC Name

3-(3-imidazol-1-ylpropyl)-5,6-dimethyl-7-pyridin-3-ylpyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C19H21N7/c1-14-15(2)26(16-5-3-6-21-11-16)19-17(14)18(20)25(13-23-19)9-4-8-24-10-7-22-12-24/h3,5-7,10-13,20H,4,8-9H2,1-2H3

InChI Key

JOXNSAKSNCNVBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=N)N(C=N2)CCCN3C=CN=C3)C4=CN=CC=C4)C

Origin of Product

United States

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